molecular formula C11H11ClFN3OS B1364624 5-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 667414-15-5

5-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1364624
CAS RN: 667414-15-5
M. Wt: 287.74 g/mol
InChI Key: OIZMNXGLWAGLHD-UHFFFAOYSA-N
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Description

The compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms in the ring. It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .


Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, including reactions with electrophiles at the nitrogen atoms, and reactions with nucleophiles at the carbon atoms . The specific reactions that this compound would undergo would depend on the exact nature of the substituents.

Scientific Research Applications

Intermolecular Interactions and Structural Analysis

  • Analysis of lp⋯π Intermolecular Interactions : A study synthesized biologically active 1,2,4-triazole derivatives, including fluoro and chloro derivatives, and analyzed their crystal structures. These structures showed various intermolecular interactions, crucial for understanding the compound's behavior in different environments. The study provided insights into the intermolecular interactions and energetics of such compounds, which could be relevant for 5-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (Shukla et al., 2014).

Pharmacological Studies and Activity Screening

  • Synthesis and Evaluation of Antimicrobial Activities : A study focusing on the synthesis of some new 1,2,4-triazoles from isonicotinic acid hydrazide evaluated their antimicrobial activities. This research highlights the potential of 1,2,4-triazoles in developing new antimicrobial agents, which can be extended to the specific compound (Bayrak et al., 2009).

Synthetic Methods and Chemical Properties

  • New Synthetic Method for Herbicide Carfentrazone-Ethyl : A study developed a new synthetic method for the herbicide carfentrazone-ethyl, starting from a related 1,2,4-triazole derivative. This research indicates the potential for developing efficient synthetic pathways for agriculturally relevant compounds, which might include derivatives like the one (Fan et al., 2015).

Biological and Medicinal Chemistry Research

  • Synthesis and Pharmacological Studies of Sulphur Containing Derivatives : A study designed a procedure for synthesizing novel sulphur-containing 1,2,4-triazole derivatives and screened them for pharmacological activity. This work shows the relevance of such compounds in medicinal chemistry and drug discovery processes (Rao et al., 2014).

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it has desirable biological properties, it could be further developed as a pharmaceutical or agrochemical .

Mechanism of Action

Target of Action

A structurally similar compound, 2-(2-chloro-4-fluorophenoxy)-2-methyl-n-[(1r,2s,3s,5s,7s)-5-(methylsulfonyl)-2-adamantyl]propanamide, targets theCorticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisone to cortisol, a hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response.

Mode of Action

A related compound, pyraflufen-ethyl, inhibits the enzyme activity ofprotoporphyrinogen oxidase (Protox) . Protox is an essential enzyme in the heme and chlorophyll biosynthetic pathway. Inhibition of Protox leads to the accumulation of protoporphyrin IX, a photodynamic compound that, upon light activation, leads to the production of reactive oxygen species, causing cell damage and death.

Biochemical Pathways

Based on the mode of action of the related compound, pyraflufen-ethyl, it can be inferred that the compound may affect theheme and chlorophyll biosynthetic pathway .

Result of Action

Based on the mode of action of the related compound, pyraflufen-ethyl, it can be inferred that the compound may lead to the production ofreactive oxygen species , causing cell damage and death .

properties

IUPAC Name

3-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3OS/c1-2-16-10(14-15-11(16)18)6-17-9-4-3-7(13)5-8(9)12/h3-5H,2,6H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZMNXGLWAGLHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395676
Record name 5-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

CAS RN

667414-15-5
Record name 5-[(2-Chloro-4-fluorophenoxy)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667414-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
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5-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
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5-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
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5-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

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